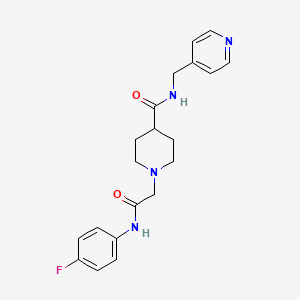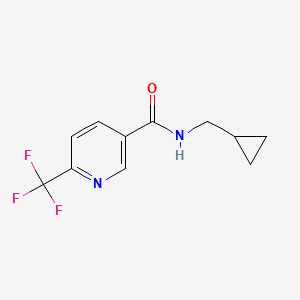
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group attached to the 6-position of the ring, and a carboxamide group attached to the 3-position of the ring with a cyclopropylmethyl group .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions typical of the pyridine ring. This could include electrophilic and nucleophilic substitutions, depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the carboxamide group. These groups could affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Material Science Applications
- Polyimide Synthesis : Hyperbranched polyimides were prepared by condensation polymerization of various monomers, including a similar pyridine derivative. These polyimides have potential applications in gas separation due to their unique structural properties (Fang, Kita, & Okamoto, 2000).
Pharmacology and Biochemistry
- Antifungal Properties : N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which are structurally related to the queried compound, exhibited moderate antifungal activities, particularly against phytopathogenic fungi (Wu et al., 2012).
- Antibacterial Activity : Research on related quinoline carboxylic acids indicated strong dependence on the structure for antibacterial potency and DNA-gyrase inhibition, suggesting similar compounds could have similar applications (Domagala et al., 1988).
Chemical Synthesis and Reactions
- Radical Substitution : Studies on pyridine-3-carboxamide showed that it reacts with alkyl radicals to yield various alkylated products, indicating potential for diverse chemical modifications and applications (Tada & Yokoi, 1989).
- Dearomatizing Cyclization : N-alkenyl pyridine carboxamides undergo a dearomatizing cyclization to produce spirocyclic dihydropyridines, which can be further developed into drug-like heterocycles (Senczyszyn, Brice, & Clayden, 2013).
Miscellaneous Applications
- Lanthanide Complexation : Research on tridentate pyridine-2,6-dicarboxamide binding units, which bear resemblance to the queried compound, showed potential in the complexation of lanthanide metal ions (Renaud et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9-4-3-8(6-15-9)10(17)16-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METQXDMSZGJAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

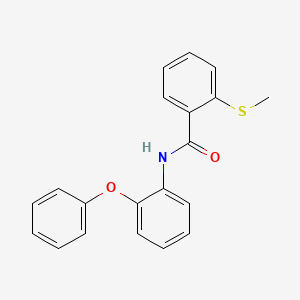
![Benzamide, N-[2-(aminosulfonyl)phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B2649195.png)
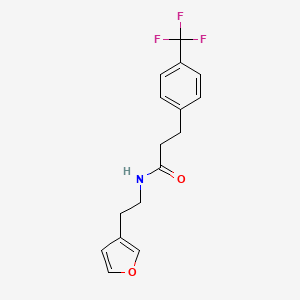
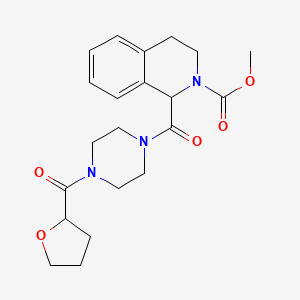

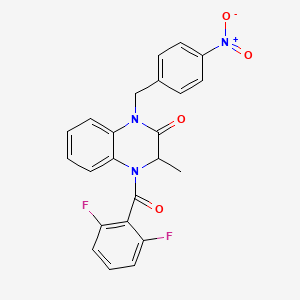
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2649204.png)
![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)

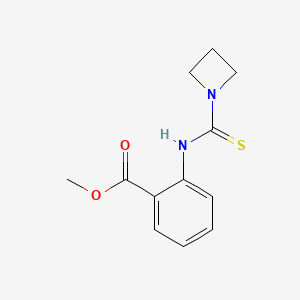
![ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2649210.png)
